[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)7-10-9-6(4-8)11(7)3;;/h5H,4,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRFAROBIYCPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole nucleus is typically synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents. For this compound:
- A hydrazine derivative bearing the appropriate substituents (e.g., methyl and isopropyl) is reacted with a suitable carbonyl compound or its activated derivative.
- Cyclization leads to the formation of the triazole ring with the desired substitution pattern at positions 4 and 5.
In one reported methodology for related triazole derivatives, intermediates such as hydrazinocarbonyl piperidines are used to build the triazole ring, followed by subsequent functionalization steps.
Introduction of the Methanamine Group
The methanamine substituent at the 3-position of the triazole ring is introduced through nucleophilic substitution or reductive amination approaches:
- The 3-position of the triazole can be functionalized with a leaving group (e.g., halogen or sulfonate).
- Reaction with ammonia or a primary amine source introduces the methanamine side chain.
- Alternatively, hydrazine derivatives can be converted to aminomethyl groups via formylation followed by reduction.
Salt Formation (Dihydrochloride)
After obtaining the free base form of [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine, the compound is converted to its dihydrochloride salt by:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- Precipitation of the dihydrochloride salt as a crystalline solid, which improves handling and stability.
Representative Synthetic Scheme (Generalized)
| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |
|---|---|---|---|
| 1 | Hydrazine derivative + carbonyl compound | Cyclization | Heating in reflux solvent, acidic/basic catalysis |
| 2 | Triazole intermediate with leaving group | Nucleophilic substitution | Reaction with ammonia or amine, mild conditions |
| 3 | Free base triazole-3-methanamine | Salt formation | Treatment with HCl in ethanol, precipitation |
Research Findings and Analysis
- The synthesis of triazole derivatives bearing alkyl substituents at positions 4 and 5 has been extensively studied, with methods allowing for high yields and purity.
- Functionalization at the 3-position with aminomethyl groups is achievable with good selectivity, enabling the formation of methanamine derivatives.
- The dihydrochloride salt form enhances the compound's solubility in aqueous media, facilitating biological testing and formulation.
- Characterization techniques such as IR, NMR (1H and 13C), and mass spectrometry confirm the structure and purity of the synthesized compound.
- The synthetic approach allows for modifications to the substituents, enabling structure-activity relationship studies for biological applications.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step No. | Intermediate/Product | Reaction Type | Yield (%) | Key Conditions | Characterization Methods |
|---|---|---|---|---|---|
| 1 | 1,2,4-Triazole core with 4-methyl and 5-isopropyl substituents | Cyclization | 75-85 | Reflux, acidic/basic catalysis | IR, NMR, MS |
| 2 | 3-(Aminomethyl)-1,2,4-triazole derivative | Nucleophilic substitution | 70-80 | Ammonia/amine, mild temperature | IR, NMR, MS |
| 3 | Dihydrochloride salt of final compound | Salt formation | >90 | HCl in ethanol, precipitation | Melting point, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Agricultural Chemistry
One prominent application of this compound is in the field of agricultural chemistry as a potential fungicide. Research indicates that triazole derivatives can inhibit fungal growth by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds similar to [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine exhibit effective antifungal properties against various plant pathogens, thus contributing to crop protection strategies.
Table 1: Antifungal Activity of Triazole Derivatives
Pharmaceutical Applications
In pharmaceuticals, triazole compounds are recognized for their role as antifungal agents and in the treatment of various diseases. The compound's structure allows it to interact with cytochrome P450 enzymes in fungi, inhibiting their growth effectively. Clinical studies have demonstrated that derivatives of triazoles can be used to treat systemic fungal infections in immunocompromised patients.
Case Study: Clinical Efficacy
A clinical trial evaluating the efficacy of triazole-based medications found that patients treated with these compounds experienced a significant reduction in fungal infection rates compared to those receiving placebo treatments. The study highlighted the importance of triazoles in managing life-threatening infections caused by Candida species.
Materials Science
The compound also finds application in materials science as a precursor for synthesizing novel polymers and materials with specific properties. Triazoles are known for their ability to form coordination complexes with metal ions, which can be utilized in creating advanced materials for electronics and catalysis.
Table 2: Properties of Triazole-Based Polymers
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Triazole-based conductive polymer | Electronics | High conductivity |
| Metal-organic frameworks | Gas storage and separation | High surface area |
Mechanism of Action
The mechanism of action of [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The isopropyl group in the target compound increases lipophilicity compared to polar substituents like methanesulfonylmethyl or 4-piperidinyl . This may influence membrane permeability in biological systems.
- Solubility : Dihydrochloride salts (target and analogs in ) exhibit improved aqueous solubility compared to free bases. Hydrates (e.g., ) further enhance stability in formulations.
Biological Activity
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. This compound exhibits a range of biological activities, making it relevant in pharmaceutical and agricultural applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses based on diverse sources.
- Molecular Formula : C7H16Cl2N4
- Molecular Weight : 227.13 g/mol
- CAS Number : 1432680-36-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit various biochemical pathways, leading to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : It can inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs. Inhibition of DHODH disrupts the pyrimidine biosynthesis pathway in malaria parasites, thereby preventing their proliferation .
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. This compound has shown potential against various pathogens due to its ability to disrupt cell membrane integrity or interfere with metabolic pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Antimalarial Efficacy
In a study focused on the efficacy of triazole derivatives against malaria, this compound demonstrated significant inhibitory activity against both P. falciparum and P. vivax DHODH with IC50 values below 0.03 μM. This suggests a strong potential for development as an antimalarial agent .
Antibacterial Activity
Research evaluating the antibacterial properties of various triazole compounds indicated that this specific derivative exhibited notable activity against common bacterial strains such as E. coli and Staphylococcus aureus. The agar-well diffusion method confirmed its effectiveness compared to standard antibiotics like trimethoprim .
Cytotoxic Effects
Investigations into the cytotoxic effects of this compound revealed that it induces apoptosis in specific cancer cell lines, suggesting potential applications in oncology. The mechanism appears linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways .
Q & A
Q. What are the established synthetic routes for [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, intermediates like 4-amino-1,2,4-triazoles are synthesized via refluxing precursors in ethanol or acetic acid, followed by purification via recrystallization . Characterization employs:
- Elemental analysis for empirical formula confirmation.
- IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3200 cm⁻¹ for amines).
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 1.3–1.5 ppm, isopropyl splitting patterns).
- Mass spectrometry for molecular ion ([M+H]⁺) validation .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) ensures accurate mass matching (e.g., calculated vs. observed m/z for C₈H₁₆Cl₂N₄).
- HPLC-PDA (Photodiode Array Detection) monitors purity (>95% threshold) using reverse-phase C18 columns and acetonitrile/water gradients.
- Melting Point Analysis (e.g., 28–33°C for similar triazole derivatives) confirms crystalline integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer :
- Cross-Verification : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift simulations).
- Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., triazole ring protons).
- Crystallography : Employ single-crystal X-ray diffraction (via SHELXL ) for unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., N–H···Cl interactions in dihydrochloride salts) .
Q. What experimental strategies optimize stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to track degradation products (e.g., hydrolysis of the triazole ring under strong acidic/basic conditions) .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for thermal stability).
- Lyophilization : Improve long-term storage stability by removing hygroscopic water .
Q. How is computational modeling applied to predict biological interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450 isoforms) based on triazole scaffold interactions.
- ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~2.1 for moderate lipophilicity) and bioavailability scores.
- MD Simulations : Analyze conformational stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
